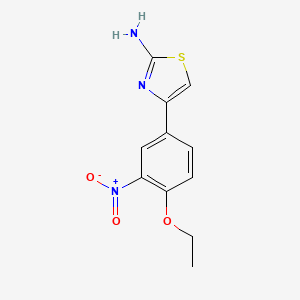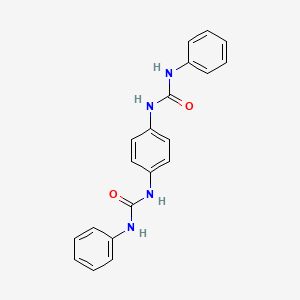
N,N''-1,4-phenylenebis(N'-phenylurea)
説明
N,N''-1,4-phenylenebis(N'-phenylurea) is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N''-1,4-phenylenebis(N'-phenylurea) is 346.14297583 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N''-1,4-phenylenebis(N'-phenylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N''-1,4-phenylenebis(N'-phenylurea) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
N,N''-1,4-phenylenebis(N'-phenylurea) derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. Novel bis Schiff's Bases, closely related to N,N''-1,4-phenylenebis(N'-phenylurea), were found to effectively inhibit corrosion, with efficiencies ranging from 71.42% to 96.19%, depending on the specific compound. These inhibitors predominantly act as cathodic type and adhere to the metal surface through adsorption, obeying the Langmuir adsorption isotherm. Surface morphology studies using scanning electron microscopy (SEM) and Atomic force microscopy (AFM) confirmed the protective role of these inhibitors on the metal surface (Singh & Quraishi, 2016).
Solution-State Anion Recognition
The compound and its derivatives have been explored for anion recognition capabilities. A study on meta-Phenylene bis(phenylurea) receptors, which share structural similarities, demonstrated their strong binding to certain anions like H2PO4-, AcO-, and BzO-, while exhibiting weaker binding to Cl-, HSO4-, and SO42-. These findings, based on 1H NMR titrations and regression analysis, provide insights into the anion-selective binding and potential for anion-directed self-assembly processes. X-ray crystallography was also used to study the anion-binding behavior of these compounds in the crystalline phase (Gillen, Hawes, & Gunnlaugsson, 2018).
Liquid Crystalline Polyurethanes
Research into liquid crystalline polyurethanes, synthesized from compounds including 4,4′-[1,4-phenylenebis(methylidynenitrilo)]diphenylethanol, a related molecule, revealed interesting thermal properties. These polyurethanes displayed liquid crystalline states at various temperatures, depending on the specific diisocyanates used in their synthesis. The polymers derived from these processes exhibited distinctive melting points and liquid crystalline states, as determined by DSC and polarizing microscopy. This suggests potential applications in materials science where specific thermal and physical properties are desired (Tanaka & Nakaya, 1986).
Molecular Semiconductors
Compounds structurally related to N,N''-1,4-phenylenebis(N'-phenylurea) have been investigated for their potential in molecular semiconductor applications. For example, 1,4-phenylenebis(dithiadiazolium) and bis(diselenadiazolium) dichlorides, derived from 1,4-phenylenebis(N,N,N'-tris(trimethylsilyl)amidine), showed promising properties. The selenium compound demonstrated a room temperature pressed pellet resistivity of about 100 Ω cm, marking it as a conducting material. These systems represent the first structurally characterized conducting materials constructed from neutral molecular radicals, indicating potential applications in electronics and materials science (Cordes et al., 1991).
特性
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBDQDFUQGNSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)
![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
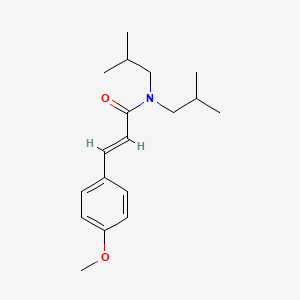
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
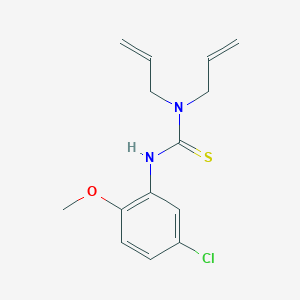
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
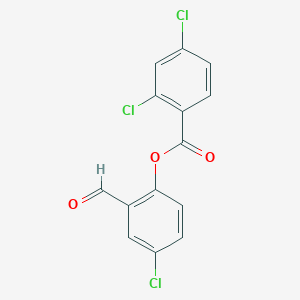

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
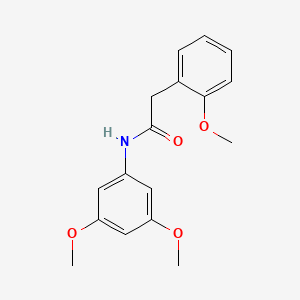
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
